molecular formula C16H16O3 B6011693 4-methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde

4-methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde

Cat. No.: B6011693
M. Wt: 256.30 g/mol
InChI Key: KODVDWLITJNVDP-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde is an organic compound with the molecular formula C16H16O3. It is characterized by the presence of a methoxy group, a methylphenoxy group, and a benzaldehyde moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 3-methylphenol in the presence of a suitable base and a catalyst. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Catalyst: Palladium on carbon or copper(I) iodide

    Solvent: Toluene or dimethylformamide (DMF)

    Temperature: 80-120°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: 4-methoxy-3-[(3-methylphenoxy)methyl]benzoic acid

    Reduction: 4-methoxy-3-[(3-methylphenoxy)methyl]benzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 4-methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.

    Signal Transduction: Modulating signal transduction pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde
  • 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde
  • 4-Methoxy-3-methylbenzaldehyde
  • 3-(4-Methoxyphenoxy)benzaldehyde

Uniqueness

4-Methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for targeted research and applications.

Properties

IUPAC Name

4-methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-4-3-5-15(8-12)19-11-14-9-13(10-17)6-7-16(14)18-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODVDWLITJNVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=C(C=CC(=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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